molecular formula C23H22FN3OS B11513703 Thiazolidin-4-one, 3-ethyl-2-ethylimino-5-[1-(2-fluorobenzyl)-1H-indol-3-ylmethylene]-

Thiazolidin-4-one, 3-ethyl-2-ethylimino-5-[1-(2-fluorobenzyl)-1H-indol-3-ylmethylene]-

Cat. No.: B11513703
M. Wt: 407.5 g/mol
InChI Key: ILVAEVGKPQQNAQ-ZKPZWDPRSA-N
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Description

(2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound known for its potential applications in medicinal chemistry. This compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of the indole moiety and the fluorophenyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiazolidinone precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

(2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism by which (2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE exerts its effects involves its interaction with specific molecular targets. For instance, as a WRN helicase inhibitor, it binds to the WRN protein, disrupting its function and leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • **(2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
  • **(2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential as a therapeutic agent due to the unique electronic and steric effects of fluorine.

Properties

Molecular Formula

C23H22FN3OS

Molecular Weight

407.5 g/mol

IUPAC Name

(5E)-3-ethyl-2-ethylimino-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22FN3OS/c1-3-25-23-27(4-2)22(28)21(29-23)13-17-15-26(20-12-8-6-10-18(17)20)14-16-9-5-7-11-19(16)24/h5-13,15H,3-4,14H2,1-2H3/b21-13+,25-23?

InChI Key

ILVAEVGKPQQNAQ-ZKPZWDPRSA-N

Isomeric SMILES

CCN=C1N(C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)/S1)CC

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)S1)CC

Origin of Product

United States

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